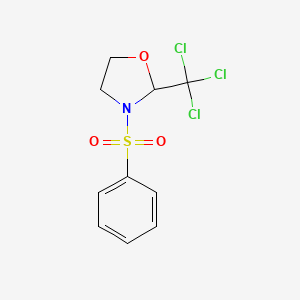
N,N'-1,4-butanediylbis(2-phenoxybutanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-1,4-butanediylbis(2-phenoxybutanamide), commonly known as BBBA, is a chemical compound that has shown potential in scientific research applications. BBBA is a bisamide compound that is synthesized from 1,4-butanediol and 2-phenoxybutyric acid.
Mécanisme D'action
The mechanism of action of BBBA is not fully understood. However, it has been suggested that BBBA may act by disrupting the cell membrane of bacteria and fungi, leading to cell death. BBBA has also been shown to inhibit the formation of biofilms, which are protective layers that bacteria and fungi use to evade the immune system and antibiotics.
Biochemical and Physiological Effects:
BBBA has been shown to have low toxicity and good biocompatibility. BBBA has been found to be biodegradable in vivo, with the degradation products being excreted through the urine. BBBA has also been shown to have good mechanical properties, making it a suitable candidate for tissue engineering applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BBBA is its biocompatibility and biodegradability, which makes it a suitable candidate for in vivo studies. Another advantage of BBBA is its antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. However, one limitation of BBBA is its limited solubility in water, which may affect its efficacy in certain applications.
Orientations Futures
There are several potential future directions for BBBA research. One future direction is the development of BBBA-based drug delivery systems for the treatment of bacterial and fungal infections. Another future direction is the use of BBBA as a scaffold for tissue engineering, particularly in the development of bone and cartilage tissue. Additionally, further research is needed to fully understand the mechanism of action of BBBA and its potential applications in scientific research.
Méthodes De Synthèse
BBBA is synthesized by reacting 1,4-butanediol with 2-phenoxybutyric acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out at room temperature under nitrogen atmosphere for 24 hours. The resulting product is purified by column chromatography to obtain pure BBBA.
Applications De Recherche Scientifique
BBBA has been studied for its potential as a drug delivery system and as a scaffold for tissue engineering. BBBA has been shown to have good biocompatibility and biodegradability, making it a suitable candidate for these applications. BBBA has also been studied for its antibacterial and antifungal properties.
Propriétés
IUPAC Name |
2-phenoxy-N-[4-(2-phenoxybutanoylamino)butyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O4/c1-3-21(29-19-13-7-5-8-14-19)23(27)25-17-11-12-18-26-24(28)22(4-2)30-20-15-9-6-10-16-20/h5-10,13-16,21-22H,3-4,11-12,17-18H2,1-2H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWGVQFVPINIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCCCCNC(=O)C(CC)OC1=CC=CC=C1)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-hydroxyphenyl)acetamide](/img/structure/B5115557.png)
![1-(2-fluorophenyl)-5-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115567.png)

![4-phenyl-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,2,3,6-tetrahydropyridine](/img/structure/B5115582.png)
![5-[4-(diethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115588.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-phenoxybutanamide](/img/structure/B5115596.png)
![3-{[(1-isopropyl-4-piperidinyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5115602.png)
![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(3-furoyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5115608.png)
![10-oxa-1-azatetracyclo[10.2.2.0~2,11~.0~4,9~]hexadeca-2,4,6,8-tetraen-11-ol](/img/structure/B5115616.png)
![2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B5115617.png)




